Reduced CYP450 2D6 Inhibition Liability vs. N-Methyl-Piperazine Analog in CXCR4 Antagonist Scaffold
When incorporated as the N-ethyl-N-propyl-piperazine side chain in a tetrahydroisoquinoline (THIQ) CXCR4 antagonist scaffold, the compound (Analog 44) exhibited a CYP450 2D6 IC₅₀ value of >20 µM, representing a dramatic reduction in CYP450 2D6 inhibition liability compared to the analogous N-methyl-piperazine derivative (Analog 43), which had a CYP450 2D6 IC₅₀ of 5.60 µM [1]. This shift essentially eliminated CYP450 2D6 inhibition potential for the ethyl-substituted compound.
| Evidence Dimension | CYP450 2D6 Inhibition |
|---|---|
| Target Compound Data | IC₅₀ > 20 µM (for compound containing the 2-ethyl-1-propylpiperazine side chain; Analog 44) |
| Comparator Or Baseline | IC₅₀ = 5.60 µM (Analog 43, N-methyl-piperazine analog) |
| Quantified Difference | >3.6-fold improvement (lower inhibition risk) |
| Conditions | CYP450 2D6 inhibition assay (standard fluorescence-based) as reported in Tahirovic et al., 2018, Table 4 |
Why This Matters
A CYP450 2D6 IC₅₀ below 10 µM often triggers attrition in drug discovery; the >20 µM value for the 2-ethyl-1-propylpiperazine analog indicates a significantly lower risk of CYP450-mediated drug-drug interactions, making it the superior choice for lead optimization programs requiring clean CYP profiles.
- [1] Tahirovic YA, Truax VM, Wilson RJ, et al. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Med. Chem. Lett. 2018;9(5):446-451. Table 4. View Source
